molecular formula C4H9BO2 B13757940 Butyl metaborate CAS No. 57073-75-3

Butyl metaborate

Cat. No.: B13757940
CAS No.: 57073-75-3
M. Wt: 99.93 g/mol
InChI Key: IEFORYAKGBSZCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl metaborate is an organic compound with the chemical formula C4H9BO2 It is a borate ester, specifically a metaborate ester, which is formed by the reaction of boric acid with butanol

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl metaborate can be synthesized through the reaction of boric acid with butanol. The reaction typically involves heating boric acid with butanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds as follows:

B(OH)3+3C4H9OHB(O(C4H9))3+3H2O\text{B(OH)}_3 + 3\text{C}_4\text{H}_9\text{OH} \rightarrow \text{B(O(C}_4\text{H}_9\text{))}_3 + 3\text{H}_2\text{O} B(OH)3​+3C4​H9​OH→B(O(C4​H9​))3​+3H2​O

In this reaction, boric acid reacts with butanol to form this compound and water. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous reactors and distillation units to separate the product from the reaction mixture. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl metaborate undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form boric acid and butanol.

    Transesterification: Reacts with other alcohols to form different borate esters.

    Oxidation and Reduction: Can participate in redox reactions under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Water, acidic or basic conditions.

    Transesterification: Other alcohols, acidic or basic catalysts.

    Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired reaction.

Major Products Formed

    Hydrolysis: Boric acid and butanol.

    Transesterification: Different borate esters and corresponding alcohols.

    Oxidation and Reduction: Various oxidized or reduced borate compounds.

Scientific Research Applications

Butyl metaborate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other borate compounds.

    Biology: Investigated for its potential use in biological systems due to its low toxicity.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Used as a flame retardant, lubricant additive, and in the production of polymers and coatings.

Mechanism of Action

The mechanism of action of butyl metaborate involves its interaction with various molecular targets and pathways. In biological systems, it may interact with cellular components and enzymes, influencing biochemical processes. In industrial applications, its mechanism of action is related to its chemical properties, such as its ability to form stable complexes and its reactivity with other compounds.

Comparison with Similar Compounds

Similar Compounds

    Methyl metaborate: Similar structure but with a methyl group instead of a butyl group.

    Ethyl metaborate: Similar structure but with an ethyl group instead of a butyl group.

    Propyl metaborate: Similar structure but with a propyl group instead of a butyl group.

Uniqueness

Butyl metaborate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties

Properties

CAS No.

57073-75-3

Molecular Formula

C4H9BO2

Molecular Weight

99.93 g/mol

IUPAC Name

butoxy(oxo)borane

InChI

InChI=1S/C4H9BO2/c1-2-3-4-7-5-6/h2-4H2,1H3

InChI Key

IEFORYAKGBSZCQ-UHFFFAOYSA-N

Canonical SMILES

B(=O)OCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.